1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- is a heterocyclic compound that belongs to the class of isoquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-iodophenethylamine with a suitable aldehyde can lead to the formation of the desired isoquinoline derivative through a series of cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinolines, and substituted isoquinolines .
Scientific Research Applications
1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-g]isoquinoline, 5-ethyl-7,8-dihydro- involves its interaction with specific molecular targets and pathways. It is thought to exert its effects through partial agonist action at alpha-2 adrenergic receptors, which may be relevant for its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline: Shares a similar core structure but differs in the degree of saturation and substitution patterns.
Oxolinic acid: Contains a similar dioxole ring but is primarily used as an antibacterial agent.
Properties
CAS No. |
64482-26-4 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
5-ethyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C12H13NO2/c1-2-10-9-6-12-11(14-7-15-12)5-8(9)3-4-13-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
WPVXRORROLQZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCC2=CC3=C(C=C21)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.